REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH:2]=[CH2:3].[Cl:10][C:11]([Cl:16])(Cl)[C:12](Cl)=[O:13].P(Cl)(Cl)(Cl)=O>C(OCC)C.[Cu].[Zn]>[CH2:1]([CH:2]1[CH2:3][C:12](=[O:13])[C:11]1([Cl:16])[Cl:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:4.5|
|
Name
|
|
Quantity
|
1.84 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
catalyst
|
Smiles
|
[Cu].[Zn]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
2.96 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.46 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was partially concentrated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with diethylether
|
Type
|
WASH
|
Details
|
The combined organic phases were washed successively with H2O and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica gel (hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1C(C(C1)=O)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.71 g | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 19.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |